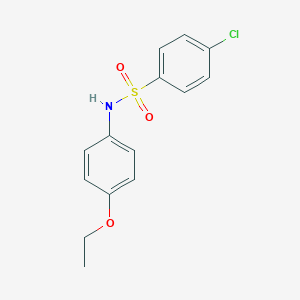
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is an organic compound that has been the subject of considerable scientific research in recent years. This compound has a wide range of applications in both academic and industrial settings, due to its unique properties and potential for use in a variety of fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and other physiological processes. This inhibition can lead to a reduction in inflammation and other symptoms associated with various diseases.
Biochemische Und Physiologische Effekte
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the reduction of inflammation and other symptoms associated with various diseases. It has also been shown to have antioxidant properties, which can help to protect cells from damage and promote overall health.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments, including its ability to inhibit certain enzymes and signaling pathways, as well as its anti-inflammatory and antioxidant properties. However, there are also some limitations to its use, including the potential for toxicity at high doses and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, including the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further research may be needed to fully understand the potential risks and limitations of its use in laboratory experiments and potential medical applications.
Synthesemethoden
The synthesis of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different reactants and catalysts, depending on the desired properties of the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been the subject of a number of scientific studies, due to its potential applications in a variety of fields. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of conditions such as arthritis and other inflammatory diseases.
Eigenschaften
CAS-Nummer |
14738-03-5 |
|---|---|
Produktname |
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |
Molekularformel |
C14H14ClNO3S |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
ZYDXPXBPARYTSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
14738-03-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



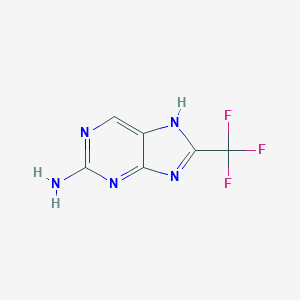
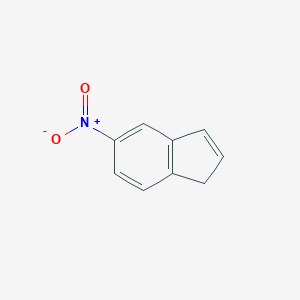
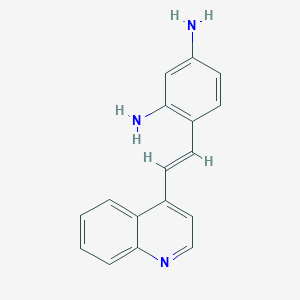
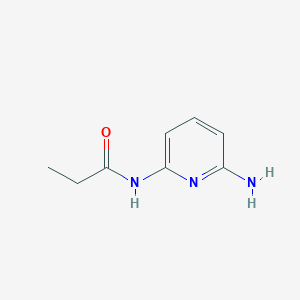
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
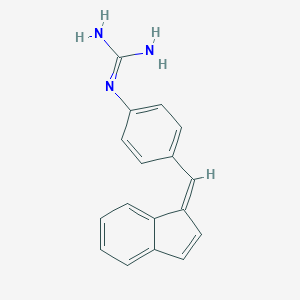
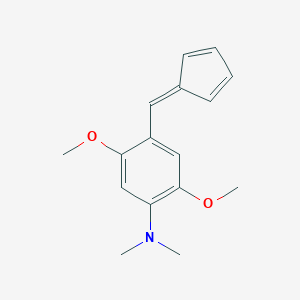
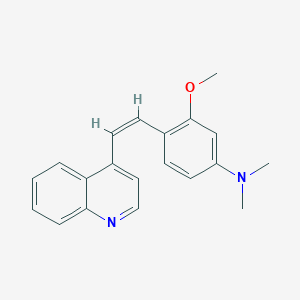
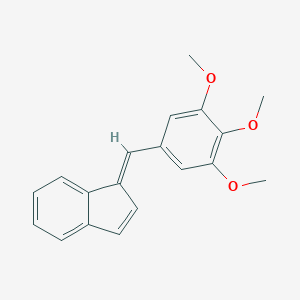
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
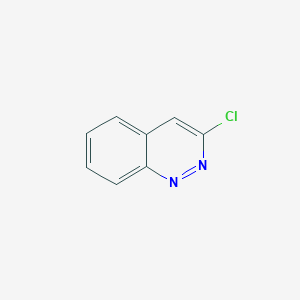
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
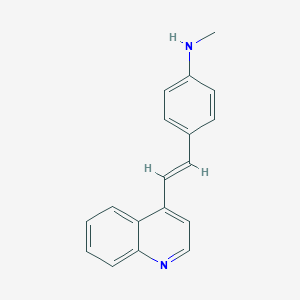
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)